N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and an acetamide-linked 5-phenylisoxazole moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(20)9-11-8-12(21-19-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUORSEDYAQPUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide
Thiosemicarbazide reacts with carbon disulfide in ethanol under reflux, catalyzed by potassium hydroxide, to form 5-mercapto-1,3,4-thiadiazol-2-amine. The reaction proceeds via nucleophilic attack and cyclization:
$$
\text{NH}2\text{NHCSNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}2\text{N}3\text{S}2\text{H}2 + \text{H}2\text{O}
$$
Introduction of Ethylthio Group
The mercapto group is alkylated using ethyl bromide or iodide in the presence of a base such as sodium hydride. This step requires anhydrous conditions to prevent hydrolysis:
$$
\text{C}2\text{N}3\text{S}2\text{H}2 + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaH}} \text{C}4\text{H}7\text{N}3\text{S}3 + \text{HBr}
$$
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Purification | Silica gel chromatography |
Synthesis of 2-(5-Phenylisoxazol-3-yl)Acetic Acid
The isoxazole ring is constructed via cyclocondensation of α-ketonitriles with hydroxylamine, followed by functionalization to introduce the acetic acid side chain.
Cyclocondensation to Form Isoxazole
Phenylacetonitrile derivatives react with hydroxylamine hydrochloride in ethanol under reflux to yield 5-phenylisoxazol-3-amine:
$$
\text{PhC≡N} + \text{NH}2\text{OH} \xrightarrow{\Delta} \text{C}9\text{H}8\text{N}2\text{O} + \text{H}_2\text{O}
$$
Acetic Acid Side Chain Introduction
The amine group is acetylated using chloroacetyl chloride in dichloromethane with triethylamine as a base:
$$
\text{C}9\text{H}8\text{N}2\text{O} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}{10}\text{N}2\text{O}_2 + \text{HCl}
$$
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 5–6 hours | |
| Yield | 70–80% |
Coupling of Intermediates via Amide Bond Formation
The final step involves coupling the thiadiazole and isoxazole-acetic acid fragments through an amide bond. This is achieved using carbodiimide-based coupling agents.
Activation of Carboxylic Acid
2-(5-Phenylisoxazol-3-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
$$
\text{RCOOH} + \text{EDC} \rightarrow \text{RCO-O-Benzotriazole} + \text{Byproduct}
$$
Amide Bond Formation
The activated ester reacts with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in THF at 0–5°C, followed by gradual warming to room temperature:
$$
\text{RCO-OBt} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HOBt}
$$
Optimization Insights
- Temperature Control : Maintaining low temperatures during coupling minimizes side reactions.
- Solvent Choice : THF enhances solubility of both intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.
Spectroscopic Confirmation
- NMR : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) exhibits characteristic peaks:
- Mass Spectrometry : Molecular ion peak at m/z 463.6 [M+H]$$ ^+ $$.
Challenges and Mitigation Strategies
Side Reactions
Yield Optimization
- Stoichiometry : A 1.2:1 molar ratio of activated ester to amine improves conversion.
- Catalyst Loading : 10 mol% EDC/HOBt balances cost and efficiency.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Carbodiimide Coupling | High purity, scalable | Cost of reagents | 60–70 |
| Direct Alkylation | Fewer steps | Low regioselectivity | 40–50 |
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. A study synthesized various derivatives of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(phenylacetamide) and evaluated their cytotoxicity against several cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cells. The results showed that some derivatives demonstrated significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activity. Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide have been tested against various bacterial and fungal strains. The presence of the thiadiazole moiety contributes to their ability to inhibit microbial growth, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. For instance, computational studies have indicated that these compounds can inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases .
Antitumor Activity Case Study
A series of novel thiadiazole derivatives were synthesized and tested for their antitumor activities against breast cancer cell lines. Modifications in the chemical structure were found to enhance cytotoxicity against malignant cells significantly. The study utilized MTT assays to evaluate cell viability post-treatment with these compounds .
Computational Studies
Computational modeling has been employed to predict the bioactivity of this compound derivatives using software tools like Molinspiration and Molsoft. These studies help elucidate structure–activity relationships and guide further synthesis efforts aimed at optimizing biological activity .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives differ primarily in substituents on the thiadiazole and adjacent heterocyclic systems. Key comparisons include:
Key Observations :
- Thiadiazinan vs. Isoxazole Moieties: Replacing the thiadiazinan ring (as in 5a) with a phenylisoxazole group (as in the target compound) may alter bioactivity. Thiadiazinan derivatives exhibit strong antifungal activity (EC₅₀: 33.70 µg/mL against R. solani), likely due to sulfur-mediated enzyme inhibition .
- Substituent Effects: Ethylthio groups (as in 5a, 7a) enhance lipid solubility compared to bulkier benzylthio or chlorobenzylthio substituents (e.g., 5d), which may reduce cellular uptake . Fluorophenyl groups (7a) could improve metabolic stability over non-halogenated analogues .
Pharmacological Activity
- Antimicrobial Activity : Thiadiazole-thiadiazinan hybrids (e.g., 8a) show superior activity against X. oryzae (56% inhibition at 100 µg/mL) and R. solani (EC₅₀: 33.70 µg/mL) compared to commercial fungicides like hymexazol . The target compound’s phenylisoxazole group may reduce antifungal potency but improve antibacterial specificity due to enhanced target binding.
Physicochemical Properties
- Melting Points : Ethylthio-substituted thiadiazoles (e.g., 5a, 7a) melt at 173–175°C, consistent with the target compound’s expected range .
- Solubility : Ethylthio groups improve lipid solubility compared to polar substituents (e.g., methoxy in ), enhancing membrane permeability .
- Spectral Data : HRMS and NMR profiles for analogues (e.g., 7a: δ 7.30 ppm for aromatic protons; [M+H]+: 430.0291) validate structural integrity and purity .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 250.33 g/mol. The structural features include a thiadiazole ring and an isoxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2OS2 |
| Molecular Weight | 250.334 g/mol |
| CAS Registry Number | 64837-41-8 |
| SMILES | c1(sc(SCC)nn1)C(=O)c1ccccc1 |
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed notable antibacterial effects against Xanthomonas oryzae strains, which are responsible for rice diseases .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | X. oryzae pv. oryzicola | Significant |
| This compound | Rhizoctonia solani | Moderate |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis .
In vitro studies indicated that derivatives containing the thiadiazole ring can inhibit key kinases involved in tumorigenesis and DNA replication .
Case Study: In Vitro Anticancer Activity
A study evaluated the IC50 values of various thiadiazole derivatives against HepG2 (liver cancer) and A549 (lung cancer) cell lines. Notably:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methylisoxazol-3-yl)acetamide | HepG2 | 12.34 ± 0.56 |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyloxazol-3-yl)acetamide | A549 | 15.67 ± 0.45 |
3. Anti-inflammatory and Neuroprotective Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators and pathways . Moreover, studies suggest that they may offer neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : Compounds may act as inhibitors of enzymes like phosphodiesterase and carbonic anhydrase.
- DNA Interaction : The presence of the thiadiazole ring allows interaction with DNA and RNA synthesis pathways.
- Receptor Modulation : Some derivatives may function as antagonists at specific receptors involved in cancer progression.
Q & A
Q. What are the recommended synthetic pathways for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the ethylthio group at position 5 of the thiadiazole ring using ethyl mercaptan and a base (e.g., NaH) .
- Step 3: Coupling with 5-phenylisoxazole-3-acetic acid via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI . Optimization: Reaction temperature (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) are critical. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., ethylthio CH₂ groups at δ 1.2–1.4 ppm) and confirms aromaticity of the phenylisoxazole moiety .
- Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 417.2) and fragmentation patterns .
- Elemental Analysis: Ensures >95% purity by matching experimental vs. theoretical C, H, N, S percentages .
Q. What preliminary biological screening methods are used to assess its activity?
- Anticancer Assays: MTT or SRB assays against cell lines (e.g., MCF-7, A549) to determine IC₅₀ values. Compare with cisplatin as a reference .
- Antimicrobial Testing: Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., aromatase inhibition for anticancer potential) .
Advanced Research Questions
Q. How can synthetic routes be scaled or modified to address low yields in the final amidation step?
- Alternative Coupling Agents: Replace DCC with HATU or T3P for higher efficiency in polar aprotic solvents .
- Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 12 hours) and improve yields by 15–20% .
- By-Product Analysis: Use HPLC to identify hydrolysis by-products; adjust pH (6.5–7.0) to minimize degradation .
Q. How should contradictory cytotoxicity data (e.g., IC₅₀ variability across studies) be resolved?
- Standardize Assay Conditions: Control cell passage number, serum concentration, and incubation time .
- Validate Selectivity: Test against non-cancer lines (e.g., NIH3T3) to rule out nonspecific toxicity .
- Metabolite Screening: Use LC-MS/MS to detect active metabolites that may influence potency .
Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?
- Molecular Docking: Simulate binding to targets (e.g., aromatase CYP19A1) using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., Arg115) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., ethylthio vs. methylthio) with logP and IC₅₀ values .
- DFT Calculations: Analyze electron density maps to predict reactive sites for further derivatization .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Single-Crystal X-ray Diffraction: Use SHELXL for refinement and ORTEP-3 for visualization. Key parameters: space group P2₁/c, Z = 4 .
- Hydrogen Bonding Networks: Identify intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice .
- Polymorphism Screening: Compare PXRD patterns of batches to detect undesired crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
